2-(((tert-Butyldimethylsilyl)oxy)methyl)-1H-indole
Overview
Description
2-(((tert-Butyldimethylsilyl)oxy)methyl)-1H-indole is a compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to an indole moiety. This compound is of interest in organic synthesis due to its stability and reactivity, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((tert-Butyldimethylsilyl)oxy)methyl)-1H-indole typically involves the protection of the hydroxyl group of an indole derivative using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This involves the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-(((tert-Butyldimethylsilyl)oxy)methyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The TBDMS group can be selectively oxidized using reagents like Oxone.
Reduction: The indole moiety can be reduced under specific conditions.
Substitution: The TBDMS group can be substituted with other functional groups using nucleophiles.
Common Reagents and Conditions
Oxidation: Oxone in aqueous methanol.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) for deprotection.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the TBDMS group yields the corresponding hydroxyl compound .
Scientific Research Applications
2-(((tert-Butyldimethylsilyl)oxy)methyl)-1H-indole is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of indole derivatives and their biological activities.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(((tert-Butyldimethylsilyl)oxy)methyl)-1H-indole involves the reactivity of the TBDMS group and the indole moiety. The TBDMS group acts as a protecting group, stabilizing the molecule and preventing unwanted reactions. The indole moiety can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyldimethylsilyloxy)acetaldehyde
- tert-Butyldimethylsilyl chloride
- tert-Butyldimethylsilyl trifluoromethanesulfonate
Uniqueness
2-(((tert-Butyldimethylsilyl)oxy)methyl)-1H-indole is unique due to the presence of both the TBDMS protecting group and the indole moiety. This combination provides stability and reactivity, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl-(1H-indol-2-ylmethoxy)-dimethylsilane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NOSi/c1-15(2,3)18(4,5)17-11-13-10-12-8-6-7-9-14(12)16-13/h6-10,16H,11H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWBHHMMZCJTBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC2=CC=CC=C2N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NOSi | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301188238 | |
Record name | 2-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301188238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.43 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189512-08-1 | |
Record name | 2-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=189512-08-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301188238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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